N-Benzyl-N-ethylethanamine
Overview
Description
N,N-Diethylbenzylamine is an organic compound with the molecular formula C₁₁H₁₇N. It is a colorless liquid that is used in various chemical processes and industrial applications. The compound is known for its characteristic amine odor and is soluble in organic solvents but not in water .
Mechanism of Action
Target of Action
N,N-Diethylbenzylamine is an organic compound . It is primarily used as a catalyst in the formation of polyurethane foams and epoxy resins . Therefore, its primary targets are the reactants in these chemical reactions.
Mode of Action
The compound acts as a catalyst, accelerating the reaction rate without being consumed in the process . It facilitates the formation of polyurethane foams and epoxy resins by reducing the activation energy required for the reaction .
Biochemical Pathways
The specific biochemical pathways affected by N,N-Diethylbenzylamine are related to the synthesis of polyurethane foams and epoxy resins . The compound acts as a catalyst in these reactions, facilitating the conversion of reactants into products.
Result of Action
The primary result of N,N-Diethylbenzylamine’s action is the accelerated formation of polyurethane foams and epoxy resins . This leads to increased efficiency and productivity in the manufacturing processes of these materials.
Preparation Methods
N,N-Diethylbenzylamine can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with diethyl sulfate under controlled conditions. Another method includes the alkylation of benzylamine with ethyl bromide in the presence of a base such as sodium hydroxide . Industrial production often employs similar methods but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
N,N-Diethylbenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of benzaldehyde and other oxidation products.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: N,N-Diethylbenzylamine can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Quaternization: The compound can react with alkyl halides to form quaternary ammonium salts, which are useful as phase transfer catalysts.
Scientific Research Applications
N,N-Diethylbenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of various organic compounds, including polymers and resins.
Biology: The compound is employed in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: N,N-Diethylbenzylamine is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Comparison with Similar Compounds
N,N-Diethylbenzylamine can be compared with other similar compounds such as:
N,N-Dimethylbenzylamine: This compound has a similar structure but with methyl groups instead of ethyl groups. It is also used as a catalyst in polymer synthesis.
Benzylamine: The parent compound of N,N-Diethylbenzylamine, which lacks the ethyl substituents. It is used in the synthesis of various organic compounds.
N,N-Diethylmethylamine: Similar to N,N-Diethylbenzylamine but with a methyl group instead of a benzyl group.
N,N-Diethylbenzylamine stands out due to its specific structural features, which confer unique reactivity and applications in various fields.
Properties
IUPAC Name |
N-benzyl-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRDBWDXRLPESY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073237 | |
Record name | Benzenemethanamine, N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
772-54-3 | |
Record name | N,N-Diethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=772-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, N,N-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyldiethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanamine, N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZENEMETHANAMINE, N,N-DIETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVL34TWR94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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